Selectivity Profile: Absence of Binding to Conventional Analgesic Targets
In contrast to many analgesics (e.g., opioids, gabapentinoids, NSAIDs), nispomeben demonstrates a lack of interaction with standard pain-related targets. It does not bind to opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it interact with sodium or calcium channels [1]. Instead, its activity is linked to the modulation of Lyn kinase phosphorylation .
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | No interaction with opioid, serotonin, GABA, NMDA, cannabinoid receptors, or sodium/calcium channels |
| Comparator Or Baseline | Conventional analgesics (e.g., opioids, gabapentinoids) - demonstrate high affinity for opioid receptors, alpha-2-delta calcium channel subunits, etc. |
| Quantified Difference | Qualitative difference in target engagement; does not engage primary targets of standard analgesics |
| Conditions | Receptor binding and functional activity assays |
Why This Matters
This distinct target profile supports a non-addictive therapeutic profile and is crucial for researchers investigating novel, non-opioid pathways for neuropathic pain.
- [1] IUPHAR/BPS Guide to Pharmacology. nispomeben. GtoPdb Ligand ID: 13507. 2024. View Source
